4-(3,4-dimethoxybenzyl)phthalazin-1(2H)-one
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Overview
Description
WAY-321944 is a chemical compound known for its diverse biological activities. It has been studied for its potential as an antifungal agent, its ability to alter the lifespan of eukaryotic organisms, and its anti-HIV activity .
Preparation Methods
The synthesis of WAY-321944 involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of common organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions . Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
WAY-321944 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WAY-321944 might yield a ketone or aldehyde, while reduction might yield an alcohol.
Scientific Research Applications
WAY-321944 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of WAY-321944 involves its interaction with specific molecular targets and pathways. For example, as an antifungal agent, it may inhibit the synthesis of essential components of the fungal cell wall. As an anti-HIV agent, it may interfere with viral replication by inhibiting key enzymes or proteins involved in the viral life cycle .
Comparison with Similar Compounds
WAY-321944 can be compared with other similar compounds, such as:
BRD4 inhibitors: These compounds also have antifungal and anti-HIV activity but may have different molecular targets and mechanisms of action.
Other antifungal agents: These compounds may have similar effects on fungal cells but differ in their chemical structure and specific targets.
Other anti-HIV agents: These compounds may inhibit different stages of the viral life cycle or target different viral proteins.
WAY-321944 is unique in its combination of biological activities and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-8-7-11(10-16(15)22-2)9-14-12-5-3-4-6-13(12)17(20)19-18-14/h3-8,10H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTYHTIOAPBYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NNC(=O)C3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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